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Compound of Interest

Compound Name: LL-K12-18

Cat. No.: B15543090

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular glue LL-K12-18 with alternative
compounds, focusing on their mechanisms of action and performance data. The information is
intended for researchers, scientists, and drug development professionals.

Introduction to LL-K12-18

LL-K12-18 is a novel, potent, dual-site molecular glue designed to enhance the protein-protein
interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the
CUL4-DDB1 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and
subsequent proteasomal degradation of Cyclin K, a regulatory partner of CDK12.[1][2][3][4] The
degradation of Cyclin K inhibits the transcriptional activity of the CDK12-Cyclin K complex,
which is implicated in the expression of genes involved in the DNA damage response (DDR)
and other cellular processes. This mechanism has shown anti-proliferative effects in tumor
cells.[1][2][3][4]

It is important to note that the detailed characterization of LL-K12-18's mechanism of action
currently originates from a single primary research publication. Independent verification of
these findings by other research groups has not yet been identified in the public domain.

Comparative Analysis of Cyclin K Degraders
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This section compares LL-K12-18 with its precursor, SR-4835, and other compounds known to
affect the CDK12-Cyclin K complex, including the molecular glue CR8 and the covalent
inhibitor THZ531.

Quantitative Performance Data

The following table summarizes the key performance metrics for LL-K12-18 and its
comparators.
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EC50 (Half-maximal effective concentration) and DC50 (Half-maximal degradation

concentration) values are measures of potency. A lower value indicates higher potency. IC50

(Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a

specific biological or biochemical function.

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for LL-K12-18 and its

alternatives.

LL-K12-18: Dual-Site Molecular Glue
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Caption: Mechanism of LL-K12-18 as a dual-site molecular glue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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